An In-depth Technical Guide to 27-Alkyne Cholesterol: A Versatile Tool for Cholesterol Research
An In-depth Technical Guide to 27-Alkyne Cholesterol: A Versatile Tool for Cholesterol Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 27-alkyne cholesterol, a powerful molecular probe for investigating cholesterol metabolism, transport, and localization. Its unique terminal alkyne group allows for versatile detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This enables researchers to attach a wide array of reporter molecules, such as fluorophores and affinity tags, for various analytical applications.
Core Concepts
27-Alkyne cholesterol is a synthetic analog of cholesterol where the terminal end of the hydrocarbon tail has been modified to include an alkyne functional group.[1][2] This modification is well-tolerated by many cellular enzymes, allowing 27-alkyne cholesterol to mimic the behavior of its natural counterpart in numerous biological processes.[1][3] It serves as a substrate for key enzymes involved in cholesterol metabolism, including cholesterol oxidases, hydroxylases, and acyl-CoA:cholesterol acyltransferases (ACATs).[1][3] This metabolic acceptance makes it an invaluable tool for tracing the fate of cholesterol within cells and organisms.
The primary utility of 27-alkyne cholesterol lies in its ability to undergo click chemistry. This highly specific and efficient bioorthogonal reaction allows for the covalent attachment of azide-containing molecules in a controlled manner.[1][2] This enables researchers to visualize the subcellular localization of the cholesterol analog using fluorescence microscopy, or to quantify its metabolites and interaction partners through mass spectrometry and other biochemical assays.[1][4]
Physicochemical and Biochemical Properties
A summary of the key physicochemical and biochemical properties of 27-alkyne cholesterol is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₈H₄₄O | [5] |
| Molecular Weight | 396.6 g/mol | [5] |
| CAS Number | 1527467-07-7 | [5] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in DMSO and DMF | [5] |
| Purity | ≥98% | [5] |
| Storage Conditions | -20°C | [3] |
| Km for Brevibacterium sp. Cholesterol Oxidase | 19.4 µM | [1] |
Quantitative Analysis of 27-Alkyne Cholesterol Metabolism and Transport
The metabolic fate and transport of 27-alkyne cholesterol can be quantitatively assessed using various inhibitors. The following table summarizes key quantitative data from studies using cellular models.
| Experimental System | Inhibitor | Target | Concentration | Effect on 27-Alkyne Cholesterol | Reference(s) |
| Caco-2 cells | Ezetimibe | NPC1L1 | 50 µM | ~90% reduction in esterification | [4] |
| Caco-2 cells | Pitstop 2 | Clathrin-mediated endocytosis | 25 µM | Significant reduction in esterification | [4] |
| Caco-2 cells | Sandoz-58-035 | ACAT2 | 25 µM | Large reduction in esterification | [4] |
| Caco-2 cells | Avasimibe | ACAT2 | 25 µM | Large reduction in esterification | [4] |
| Mouse small intestine | Ezetimibe | NPC1L1 | Oral gavage | ~75% reduction in total uptake | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving 27-alkyne cholesterol are provided below.
Synthesis and Purification of 27-Alkyne Cholesterol
Representative Synthetic Scheme (based on related syntheses):
-
Oxidative Cleavage of Stigmasterol (B192456): Stigmasterol is first protected at the 3-hydroxyl group (e.g., as a silyl (B83357) ether). Ozonolysis of the C22-C23 double bond, followed by a reductive workup, yields the protected C-22 aldehyde.
-
Side Chain Elongation: The aldehyde is then subjected to a Wittig-type reaction or a Grignard addition with a suitable reagent to introduce the initial carbons of the new side chain.
-
Introduction of the Alkyne Moiety: The terminal alkyne is typically introduced in the final steps of the synthesis. This can be achieved through various methods, such as the Bestmann-Ohira reaction on a terminal aldehyde or by the reaction of a Grignard reagent with a propargyl halide.[8]
-
Deprotection and Purification: The protecting group on the 3-hydroxyl is removed, and the final product is purified by column chromatography on silica (B1680970) gel to yield pure 27-alkyne cholesterol.
Purification:
-
Column Chromatography: Crude 27-alkyne cholesterol is purified using silica gel column chromatography. A gradient of ethyl acetate (B1210297) in hexanes is a common solvent system for separating sterols. The fractions are monitored by thin-layer chromatography (TLC).
Cellular Labeling with 27-Alkyne Cholesterol
This protocol describes the labeling of cultured cells with 27-alkyne cholesterol for subsequent analysis.
Materials:
-
27-alkyne cholesterol stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), regular or delipidated
-
Cultured cells (e.g., Caco-2, A172 glioblastoma)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of 27-alkyne cholesterol. A typical concentration range is 10-12 µM.[1][4] For studies on cholesterol uptake, delipidated FBS is often used.[1]
-
Cell Labeling: Remove the existing culture medium and replace it with the 27-alkyne cholesterol-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4-16 hours) at 37°C in a CO₂ incubator.[1][4]
-
Washing: After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated 27-alkyne cholesterol.
-
Cell Lysis or Fixation: The cells are now ready for downstream applications. They can be lysed for lipid extraction and biochemical analysis or fixed for fluorescence microscopy.
Click Chemistry Reaction for Fluorescence Imaging
This protocol details the copper-catalyzed click reaction to attach a fluorescent azide (B81097) reporter to 27-alkyne cholesterol in fixed cells.
Materials:
-
Cells labeled with 27-alkyne cholesterol and fixed (e.g., with 3.7% formalin)
-
Azide-fluorophore conjugate (e.g., 3-azido-7-hydroxycoumarin, Alexa Fluor 488 azide)
-
Copper(I) catalyst solution (e.g., 2 mM [acetonitrile]₄CuBF₄ in acetonitrile)[1]
-
Reaction buffer (e.g., 0.1 M HEPES/KOH, pH 7.4)[1]
Procedure:
-
Cell Fixation and Permeabilization: Fix the labeled cells with 3.7% formalin in PBS for at least 15 minutes at room temperature. If necessary, permeabilize the cells with a detergent like Triton X-100 (0.1% in PBS) for 5-10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. In the reaction buffer, add the azide-fluorophore to the desired final concentration (e.g., 50 µM).[1]
-
Initiation of Click Reaction: Add the copper(I) catalyst to the cocktail to initiate the reaction. A final concentration of 2 mM is typical.[1] Mix gently.
-
Incubation: Add the click reaction cocktail to the fixed cells and incubate at 43°C for 30 minutes, protected from light.[1]
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Counterstaining and Mounting: If desired, counterstain the nuclei with a DNA stain like DAPI. Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled cholesterol using a fluorescence microscope with the appropriate filter sets.
Lipid Extraction and TLC Analysis
This protocol outlines the extraction of lipids from labeled cells and their analysis by thin-layer chromatography.
Materials:
-
Cells labeled with 27-alkyne cholesterol
-
Water
-
TLC plates (silica gel)
-
Developing solvents (e.g., chloroform:methanol:water:acetic acid 65:25:4:1, followed by hexanes:ethyl acetate 1:1)[4]
-
Click reaction reagents for in-solution labeling (as described above)
-
Fluorometric scanner
Procedure:
-
Cell Harvesting and Lipid Extraction: Scrape the washed cells into PBS and transfer to a glass tube. Perform a Bligh-Dyer or Folch lipid extraction by adding chloroform and methanol in a specific ratio (e.g., 2:1 v/v chloroform:methanol). Vortex vigorously and centrifuge to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
In-solution Click Reaction: Resuspend the dried lipids in a small volume of a suitable solvent (e.g., ethanol (B145695) or chloroform/methanol). Perform a click reaction in solution by adding the azide-fluorophore and copper catalyst. Incubate at 55°C for 4 hours.[4]
-
TLC Analysis: Spot the reaction mixture onto a silica gel TLC plate.
-
Chromatography: Develop the TLC plate in a chamber with the appropriate solvent system. A two-step development can be used to separate both free 27-alkyne cholesterol and its more nonpolar esters.[4]
-
Imaging: After development, dry the plate and visualize the fluorescently labeled lipids using a fluorometric scanner. The relative amounts of free 27-alkyne cholesterol and its esters can be quantified by densitometry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows involving 27-alkyne cholesterol.
Caption: NPC1L1-mediated uptake of 27-alkyne cholesterol in intestinal enterocytes.
Caption: General experimental workflow for using 27-alkyne cholesterol.
Conclusion
27-Alkyne cholesterol has emerged as a versatile and powerful tool for the study of cholesterol biology. Its ability to mimic endogenous cholesterol in various metabolic and transport pathways, combined with the specificity and efficiency of click chemistry, provides researchers with an unprecedented ability to track the fate of cholesterol in complex biological systems. This technical guide provides a foundation for researchers to incorporate 27-alkyne cholesterol into their experimental designs, paving the way for new discoveries in lipid metabolism and the development of novel therapeutics for cholesterol-related diseases.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a Side Chain Alkyne Analogue of Sitosterol as a Chemical Probe for Imaging in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
